molecular formula C14H10BrClO3 B2804677 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid CAS No. 832738-07-5

4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid

Cat. No.: B2804677
CAS No.: 832738-07-5
M. Wt: 341.59
InChI Key: XLFLHODVSITFAY-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is a halogenated benzoic acid derivative featuring a 4-bromo-2-chlorophenoxymethyl substituent at the para position of the benzene ring. This compound combines a carboxylic acid moiety with a bulky aromatic ether group, making it structurally distinct and functionally versatile.

Properties

IUPAC Name

4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFLHODVSITFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can mimic natural substrates and interact with enzymes, leading to inhibition or activation of biochemical pathways. The bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Compounds:

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Structural differences: Replaces the phenoxymethyl linkage with an amino group and incorporates a benzimidazole ring.

4-(4-Fluorophenoxy)benzoic acid Structural differences: Substitutes bromo and chloro with a single fluorine atom on the phenoxy ring. Impact: Reduced steric bulk and electronegativity differences may lower binding affinity in hydrophobic enzyme pockets compared to the target compound .

4-Fluoro-2-(phenylamino)benzoic acid Structural differences: Features a phenylamino group instead of a halogenated phenoxymethyl group.

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Halogen Substituents Bioactivity Insights
Target Compound ~355.6 Benzoic acid, phenoxymethyl Br, Cl Potential enzyme inhibition
5-[(4-Bromo-2-chlorophenyl)amino]-... acid ~413.6 Benzimidazole, amino, carboxylic Br, Cl, F Anticancer/antiviral activity
4-(4-Fluorophenoxy)benzoic acid ~246.2 Benzoic acid, phenoxy F Antioxidant/anti-inflammatory
4-Fluoro-2-(phenylamino)benzoic acid ~231.2 Benzoic acid, phenylamino F Antimicrobial

Reactivity Insights :

  • The electron-withdrawing halogens (Br, Cl) stabilize the phenoxymethyl group against oxidative degradation.
  • The carboxylic acid group enables salt formation (e.g., sodium salts for improved aqueous solubility) and participation in condensation reactions (e.g., amide bond formation) .

Biological Activity

4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, and presents data from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H12BrClO3
  • Molecular Weight : 355.614 g/mol

This compound features a benzoic acid core substituted with a brominated and chlorinated phenoxy group, which may influence its biological interactions.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Values

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may be effective against both bacterial and fungal strains, comparable to established antibiotics.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against prostate cancer cell lines.

Cytotoxic Effects

In vitro studies using the MTT assay revealed the following IC50 values:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
PC340.127.0526.43
DU14598.1462.541.85

The compound exhibited a dose-dependent cytotoxic effect, with PC3 cells being more sensitive than DU145 cells .

The mechanism by which this compound induces cytotoxicity involves apoptosis and cell cycle arrest. Studies indicate that it may modulate tumor-suppressor proteins such as p53, leading to DNA damage and chromatin condensation in cancer cells .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of this compound have shown promising results.

COX-2 Inhibition

The compound demonstrated selective inhibition of the COX-2 enzyme, with an IC50 value ranging between 0.31 mM to 0.78 mM, indicating a potential for developing anti-inflammatory drugs.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class. For instance:

  • A study on derivatives of benzoic acid indicated that modifications at specific positions significantly enhanced their biological activity.
  • Comparative analysis with known anti-inflammatory drugs showed that some derivatives had better selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromo-chloro-substituted phenol intermediate (e.g., 4-bromo-2-chlorophenol) can react with a methylbenzoic acid derivative under basic conditions. Key factors include temperature control (45–60°C), solvent selection (e.g., DMF or THF), and catalysts like K₂CO₃ to facilitate ether bond formation. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and thin-layer chromatography (TLC) are recommended. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with specific attention to aromatic proton signals (δ 7.2–8.1 ppm) and the methylene bridge (δ 4.8–5.2 ppm). Mass spectrometry (MS) can validate molecular weight (e.g., [M+H]⁺ at m/z 355.5) .

Q. What are the recommended protocols for safe handling and storage of this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store at 0–6°C in airtight containers to prevent degradation. In case of inhalation, move to fresh air and monitor respiratory function. Avoid exposure to strong oxidizing agents due to potential reactivity of the bromo and chloro substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To address this:

  • Standardize bioactivity assays using reference compounds (e.g., COX-2 inhibitors for anti-inflammatory studies).
  • Perform dose-response curves (IC₅₀ values) under controlled pH and temperature.
  • Validate results with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .

Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence and biodegradation?

  • Methodological Answer : Conduct microcosm studies simulating soil and aquatic environments. Monitor degradation via LC-MS/MS to track parent compound and metabolites (e.g., dehalogenated products). Assess half-life (t₁/₂) under varying conditions (aerobic/anaerobic, UV exposure). Use OECD Guideline 307 for soil degradation testing and bioaccumulation potential via log Kow calculations .

Q. How can computational modeling predict the structure-activity relationship (SAR) of derivatives of this compound for medicinal chemistry applications?

  • Methodological Answer : Employ density functional theory (DFT) to optimize molecular geometry and calculate electrostatic potentials. Molecular docking (e.g., AutoDock Vina) can predict binding modes to target proteins (e.g., kinase enzymes). Quantitative SAR (QSAR) models using descriptors like ClogP and polar surface area (PSA) can prioritize derivatives for synthesis .

Q. What strategies are effective in characterizing polymorphic forms or solvates of this compound?

  • Methodological Answer : Use X-ray diffraction (XRD) to identify crystalline forms. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can detect phase transitions and solvent loss. Pair with dynamic vapor sorption (DVS) to assess hygroscopicity. Solvent screening (e.g., ethanol/water mixtures) may reveal stable solvates .

Q. How can cross-disciplinary approaches (e.g., materials science) leverage this compound’s unique structural features?

  • Methodological Answer : The bromo and chloro substituents enhance electron-withdrawing properties, making the compound a candidate for organic semiconductors. Test conductivity via four-probe measurements. Functionalize with thiol groups for self-assembled monolayers (SAMs) on gold surfaces. Collaborate with computational chemists to model charge-transfer properties .

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